molecular formula C6H10OS B099779 2-Thiepanone CAS No. 17689-16-6

2-Thiepanone

Cat. No. B099779
CAS RN: 17689-16-6
M. Wt: 130.21 g/mol
InChI Key: UCUOVADUXMCWOM-UHFFFAOYSA-N
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Description

2-Thiepanone, also known as Thiepan-2-one, is a chemical compound with the molecular formula C6H10OS . It has an average mass of 130.208 Da and a mono-isotopic mass of 130.045242 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes 2-Thiepanone, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Thiepanone consists of a five-membered ring containing one sulfur atom . The structure can be represented by the SMILES notation: O=C1CCCCCS1 .


Chemical Reactions Analysis

Thiophene derivatives, including 2-Thiepanone, are synthesized through various reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Physical And Chemical Properties Analysis

2-Thiepanone has a molecular weight of 130.211 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the available sources .

Scientific Research Applications

1. Reproductive Biology Research

  • Control of Male Fertility : A study by (Wiebe & Barr, 1984) explored the effects of 1,2,3-trihydroxypropane on male reproductive biology, noting its impact on spermatogenesis and fertility without altering other sexual characteristics or hormone levels.

2. Pharmacological Studies

  • Antidepressant and Neuroprotective Properties : The research on 2-Methoxystypandrone, a compound structurally related to 2-Thiepanone, highlighted its potential in treating brain injuries and promoting neurogenesis. This was demonstrated in a study where it ameliorated brain function and preserved blood-brain barrier integrity in a mouse model of acute ischemic stroke (Chern et al., 2014).

3. Agricultural Applications

  • Fruit Maturity Delay : In the agricultural sector, a study by (Rebolledo-Martínez et al., 2002) showed the use of Fruitone CPA (acid 2-3 clorofenoxi -propionic) in delaying the maturity of pineapple fruits, suggesting a potential area for 2-Thiepanone's application in crop management.

4. Biochemical Research

  • Thiol Reactive Probes and Chemosensors : A study on thiol reactive probes and chemosensors by (Peng et al., 2012) discussed the importance of thiols in biological processes. This research could provide a framework for understanding how 2-Thiepanone, potentially reacting with thiols, might be used in biochemical assays or as a part of chemosensors.

Future Directions

While specific future directions for 2-Thiepanone are not mentioned, thiophene-based analogs are a growing area of interest for scientists due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

thiepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c7-6-4-2-1-3-5-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUOVADUXMCWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)SCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170204
Record name 2-Thiepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiepanone

CAS RN

17689-16-6
Record name 2-Thiepanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JMF Gagan - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary Nitrogen heterocycles with their generally easier syntheses and greater stability are still more widely investigated than those containing oxygen or sulfur, but the …
Number of citations: 0 www.sciencedirect.com

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